molecular formula C8H3F7O4S B12065724 Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester CAS No. 1448855-43-3

Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester

Cat. No.: B12065724
CAS No.: 1448855-43-3
M. Wt: 328.16 g/mol
InChI Key: YHDSUEJBLZBEAJ-UHFFFAOYSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester is an organic compound with the molecular formula C8H3F7O4S. This compound is known for its unique chemical properties, including high thermal stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line spectroscopic techniques to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl esters, sulfonic acids, and alcohol derivatives .

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester involves its interaction with nucleophilic sites on target molecules. The ester group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoro-4-(trifluoromethoxy)phenyl ester is unique due to its combination of trifluoromethoxy and fluoro substituents, which impart high thermal stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance .

Properties

CAS No.

1448855-43-3

Molecular Formula

C8H3F7O4S

Molecular Weight

328.16 g/mol

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H3F7O4S/c9-5-3-4(19-20(16,17)8(13,14)15)1-2-6(5)18-7(10,11)12/h1-3H

InChI Key

YHDSUEJBLZBEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)OC(F)(F)F

Origin of Product

United States

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